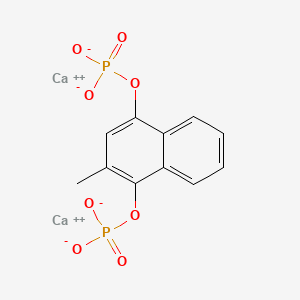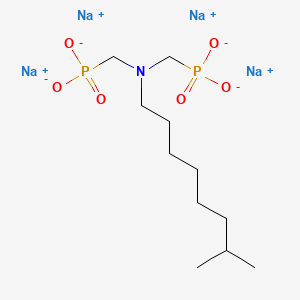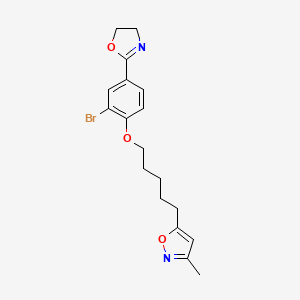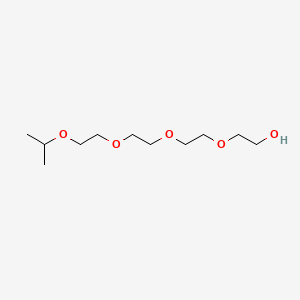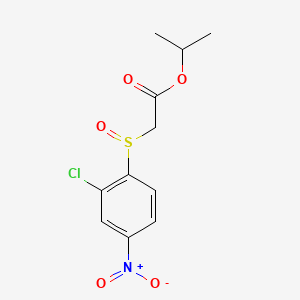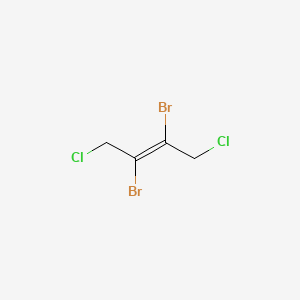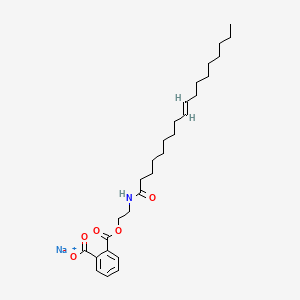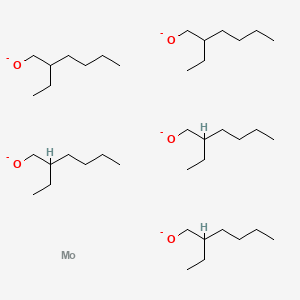
Molybdenum pentakis(2-ethylhexanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum pentakis(2-ethylhexanolate) is an organometallic compound with the chemical formula C40H85MoO5 . It is a coordination complex where a central molybdenum atom is bonded to five 2-ethylhexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum pentakis(2-ethylhexanolate) can be synthesized through the reaction of molybdenum pentachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
MoCl5+5C8H17OH→Mo(OC8H17)5+5HCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods: Industrial production of molybdenum pentakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Molybdenum pentakis(2-ethylhexanolate) can undergo oxidation reactions, where the molybdenum center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more 2-ethylhexanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New molybdenum complexes with different ligands.
Aplicaciones Científicas De Investigación
Molybdenum pentakis(2-ethylhexanolate) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of molybdenum-containing materials, which have applications in electronics and coatings.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a precursor for molybdenum-based drugs.
Mecanismo De Acción
The mechanism of action of molybdenum pentakis(2-ethylhexanolate) involves the coordination of the molybdenum center with various substrates. The 2-ethylhexanolate ligands can be displaced or modified during reactions, allowing the molybdenum center to participate in catalytic cycles. The molecular targets and pathways depend on the specific application, such as catalysis or material synthesis .
Comparación Con Compuestos Similares
Molybdenum pentakis(2-ethylhexanoate): Similar structure but with different ligands.
Molybdenum pentakis(2-ethylhexanoate): Another molybdenum complex with similar applications.
Molybdenum pentakis(2-ethylhexanoate): Used in similar catalytic and material science applications.
Uniqueness: Molybdenum pentakis(2-ethylhexanolate) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other molybdenum complexes. Its applications in catalysis and materials science are particularly noteworthy .
Propiedades
Número CAS |
93840-01-8 |
|---|---|
Fórmula molecular |
C40H85MoO5-5 |
Peso molecular |
742.0 g/mol |
Nombre IUPAC |
2-ethylhexan-1-olate;molybdenum |
InChI |
InChI=1S/5C8H17O.Mo/c5*1-3-5-6-8(4-2)7-9;/h5*8H,3-7H2,1-2H3;/q5*-1; |
Clave InChI |
FDWVTPMRJGBAJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



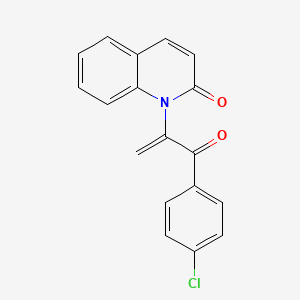
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
